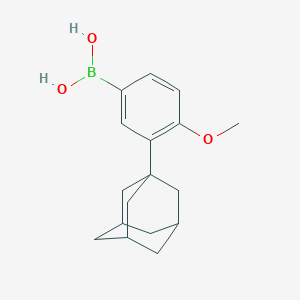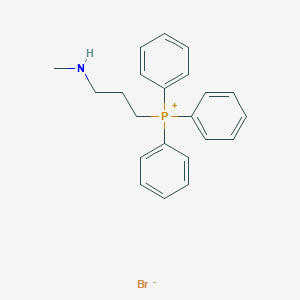
(3-(Methylamino)propyl)triphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Methylamino)propyl)triphenylphosphonium bromide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a quaternary ammonium compound that is widely used in biochemical and physiological experiments.
Mecanismo De Acción
(3-(Methylamino)propyl)triphenylphosphonium bromide accumulates in the mitochondria due to its positive charge. It readily crosses the mitochondrial membrane and accumulates in the mitochondrial matrix. The compound acts as a voltage-dependent dye that accumulates in the mitochondria according to the membrane potential. When the membrane potential is high, the dye accumulates in the mitochondria, leading to a high fluorescence signal. Conversely, when the membrane potential is low, the dye is released from the mitochondria, leading to a low fluorescence signal.
Efectos Bioquímicos Y Fisiológicos
(3-(Methylamino)propyl)triphenylphosphonium bromide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of the mitochondrial respiratory chain complex I, leading to a decrease in ATP production. Additionally, the compound has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential. Furthermore, (3-(Methylamino)propyl)triphenylphosphonium bromide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-(Methylamino)propyl)triphenylphosphonium bromide is its ability to selectively label mitochondria in living cells. This allows researchers to study the role of mitochondria in various diseases and physiological processes. Additionally, the compound has a high quantum yield, which makes it ideal for fluorescence microscopy. However, (3-(Methylamino)propyl)triphenylphosphonium bromide has some limitations, including its potential toxicity and the need for careful calibration of the fluorescence signal.
Direcciones Futuras
There are several future directions for the use of (3-(Methylamino)propyl)triphenylphosphonium bromide in scientific research. One potential direction is the development of new fluorescent probes based on the structure of (3-(Methylamino)propyl)triphenylphosphonium bromide. These probes could be used to study other organelles in living cells, such as the endoplasmic reticulum and lysosomes. Additionally, (3-(Methylamino)propyl)triphenylphosphonium bromide could be used in the development of new therapies for diseases such as cancer and neurodegenerative diseases. Finally, the compound could be used in the development of new diagnostic tools for mitochondrial dysfunction.
In conclusion, (3-(Methylamino)propyl)triphenylphosphonium bromide is a quaternary ammonium compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a mitochondrial probe to assess mitochondrial membrane potential in living cells and has been shown to have several biochemical and physiological effects. Although there are some limitations, (3-(Methylamino)propyl)triphenylphosphonium bromide has several advantages and has potential future directions in scientific research.
Métodos De Síntesis
The synthesis of (3-(Methylamino)propyl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with methylamine in the presence of a suitable solvent. The reaction mixture is then treated with hydrogen bromide to obtain the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
(3-(Methylamino)propyl)triphenylphosphonium bromide has been widely used in scientific research due to its unique properties. It is commonly used as a mitochondrial probe to assess mitochondrial membrane potential in living cells. It can also be used as a fluorescent dye to label mitochondria in fixed cells. Additionally, (3-(Methylamino)propyl)triphenylphosphonium bromide has been used to study the role of mitochondria in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
Número CAS |
145126-87-0 |
|---|---|
Nombre del producto |
(3-(Methylamino)propyl)triphenylphosphonium bromide |
Fórmula molecular |
C22H25BrNP |
Peso molecular |
414.3 g/mol |
Nombre IUPAC |
3-(methylamino)propyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H25NP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17,23H,11,18-19H2,1H3;1H/q+1;/p-1 |
Clave InChI |
COPZBGVEAWELFU-UHFFFAOYSA-M |
SMILES |
CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
SMILES canónico |
CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



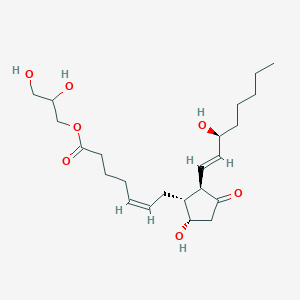
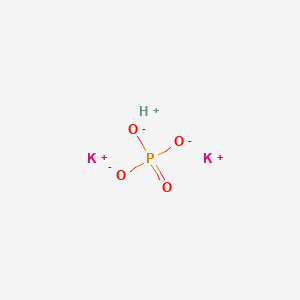
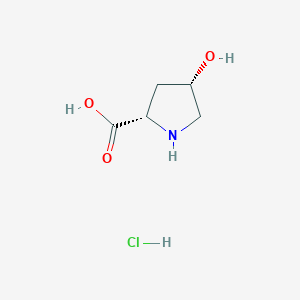
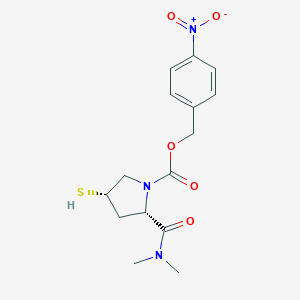

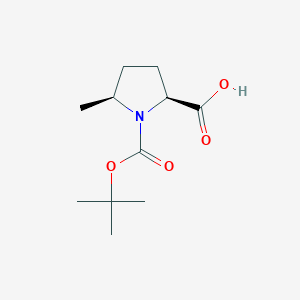
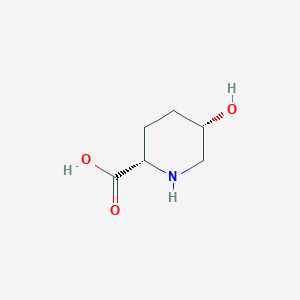




![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)

